Etrasimod - 1206123-37-6

Etrasimod

Catalog Number: EVT-267937
CAS Number: 1206123-37-6
Molecular Formula: C26H26F3NO3
Molecular Weight: 457.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P1,4,5) modulator. [] It is being developed for the treatment of various immune-mediated inflammatory disorders. [, ] Etrasimod functions by inhibiting the trafficking of lymphocytes from the lymph nodes into the blood. [] This modulation of the immune system makes it a subject of research for its potential in treating various autoimmune and inflammatory conditions.

Future Directions
  • Long-term safety and efficacy: Continued monitoring of etrasimod's safety profile, especially regarding infections and cardiac events, in long-term studies is essential. [, ]
  • Optimizing treatment strategies: Further research can explore the optimal use of etrasimod, including the ideal patient population, dosing regimens, and combination therapies. [, ]
  • Understanding the mechanism of action: Deeper investigation into the precise mechanisms through which etrasimod modulates the immune system and its impact on specific cell types is crucial. [, ]
  • Expanding applications: Further research can explore the potential of etrasimod in other inflammatory and autoimmune diseases beyond the current research focus. [, ]
  • Developing biomarkers: Studies investigating the utility of biomarkers like fecal calprotectin and C-reactive protein in predicting and monitoring response to etrasimod can contribute to personalized treatment approaches. [, , ]

Fingolimod (FTY720)

Compound Description: Fingolimod, also known as FTY720, is a first-generation sphingosine 1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to become active. Fingolimod phosphate acts as an agonist at S1P receptors 1, 3, 4, and 5. It is approved for the treatment of multiple sclerosis due to its potent immunomodulatory effects. []

Ozanimod

Compound Description: Ozanimod is an oral, once-daily, selective sphingosine 1-phosphate (S1P)1 and S1P5 receptor modulator approved by the FDA and EMA for the treatment of moderately to severely active ulcerative colitis. [, ]

VTX002

Compound Description: VTX002 is an oral, selective S1P1 receptor modulator currently under investigation for the treatment of ulcerative colitis. []

Relevance: VTX002 shares a similar mechanism of action with Etrasimod by targeting the S1P1 receptor to modulate lymphocyte trafficking and reduce inflammation in ulcerative colitis. Both compounds are being investigated for their potential as oral therapies for UC, representing a new class of drugs with a potentially advantageous safety profile compared to existing therapies. []

Amiselimod

Compound Description: Amiselimod is a selective S1P1 receptor modulator. []

Relevance: In a study comparing the effects of different S1P receptor modulators on a mouse model of nonalcoholic steatohepatitis (NASH), Amiselimod was found to be less effective than Etrasimod in ameliorating the disease. The study suggests that the broader S1P receptor modulation offered by Etrasimod (S1P1,4,5) might be more beneficial in NASH than selectively targeting S1P1 alone. []

Hydroxy-Etrasimod (M3)

Compound Description: Hydroxy-Etrasimod (M3) is a major metabolite of Etrasimod, formed by oxidative metabolism. []

Relevance: Following a single oral dose of Etrasimod in healthy volunteers, Hydroxy-Etrasimod was the most prevalent metabolite identified in feces, accounting for 22.1% of the administered dose. This indicates its significant role in the metabolism and elimination of Etrasimod from the body. []

Oxy-Etrasimod Sulfate (M36)

Compound Description: Oxy-Etrasimod Sulfate (M36) is a key metabolite of Etrasimod, produced through oxidative metabolism and subsequent sulfation. []

Relevance: In a mass balance study in humans, Oxy-Etrasimod Sulfate was found to be a major metabolite of Etrasimod, accounting for 18.9% of the administered dose recovered in feces. This highlights its importance in the metabolic breakdown and elimination pathway of Etrasimod. []

Source and Classification

Etrasimod is classified as a small molecule drug and is recognized under various names, including APD334 and Velsipity. It was developed by Arena Pharmaceuticals and is currently being evaluated for its efficacy in treating several inflammatory conditions. The compound's mechanism involves the modulation of sphingosine-1-phosphate signaling pathways, which are critical in regulating immune cell movement and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of etrasimod involves several chemical reactions that construct its complex molecular framework. The primary synthetic route includes the following steps:

  1. Formation of Key Intermediates: Initial reactions involve the creation of cyclopentyl derivatives through cyclization reactions, which serve as the backbone for further modifications.
  2. Functional Group Modifications: Subsequent steps introduce various functional groups that enhance the compound's pharmacological properties. This includes the addition of amine and hydroxyl groups.
  3. Final Assembly: The final stages involve coupling reactions that integrate all components into the complete etrasimod structure.

The synthesis has been optimized to ensure high yield and purity, adhering to Good Manufacturing Practices (GMP) standards.

Molecular Structure Analysis

Structure and Data

Etrasimod has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. Its chemical formula is C20H30N2O3, with a molecular weight of approximately 350.46 g/mol. The structural representation can be described as follows:

  • Core Structure: The core consists of a cyclopentyl ring fused with an oxazine moiety.
  • Chiral Centers: There are several stereocenters, which are critical for its interaction with biological targets.

The three-dimensional configuration allows etrasimod to effectively bind to the S1P1 receptor, influencing its signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

Etrasimod undergoes various chemical reactions during its synthesis and metabolism:

  • Hydrolysis: In physiological conditions, etrasimod can hydrolyze to form inactive metabolites.
  • Oxidation: Certain functional groups may undergo oxidation, impacting the drug's efficacy.
  • Conjugation Reactions: Etrasimod can engage in conjugation with glucuronic acid, enhancing its solubility and excretion.

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of etrasimod.

Mechanism of Action

Process and Data

Etrasimod exerts its therapeutic effects primarily through selective modulation of the S1P1 receptor. The mechanism can be summarized as follows:

  1. Receptor Binding: Etrasimod binds selectively to S1P1 receptors on lymphocytes.
  2. Inhibition of Lymphocyte Egress: This binding inhibits the egress of lymphocytes from lymphoid tissues into the bloodstream, thereby reducing their availability to migrate to inflamed tissues.
  3. Modulation of Immune Response: By decreasing lymphocyte trafficking, etrasimod helps mitigate inflammatory responses associated with autoimmune diseases.

Clinical studies have demonstrated that etrasimod significantly improves clinical remission rates in patients with ulcerative colitis compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etrasimod exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is approximately 120–125 °C, indicating good thermal stability.

These properties are essential for formulating etrasimod into effective dosage forms for clinical use.

Applications

Scientific Uses

Etrasimod has shown promise in various therapeutic applications:

  • Ulcerative Colitis: Clinical trials have demonstrated its efficacy in inducing remission in patients with moderate to severe ulcerative colitis.
  • Crohn's Disease: Ongoing research is exploring its potential benefits in treating Crohn's disease due to similar inflammatory pathways.
  • Antibacterial Activity: Recent studies suggest that etrasimod may possess antibacterial properties against certain Gram-positive bacteria, indicating potential repurposing opportunities .

Properties

CAS Number

1206123-37-6

Product Name

Etrasimod

IUPAC Name

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C26H26F3NO3

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1

InChI Key

MVGWUTBTXDYMND-QGZVFWFLSA-N

SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

APD334; APD-334; APD 334; Etrasimod.

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.